

# Application Notes and Protocols: [18F]fallypride PET Imaging in Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of [18F]**fallypride**Positron Emission Tomography (PET) imaging in schizophrenia research. [18F]**fallypride** is a high-affinity antagonist for dopamine D2 and D3 receptors, making it a valuable tool for investigating the pathophysiology of schizophrenia and the mechanisms of antipsychotic drugs.

[1] Its favorable characteristics, including a longer half-life compared to carbon-11 labeled tracers, allow for the assessment of both striatal and extrastriatal dopamine receptors, which are implicated in the complex symptomatology of the disorder.[2][3]

# Introduction to [18F]fallypride in Schizophrenia Research

The dopamine hypothesis of schizophrenia posits that dysregulation of dopaminergic pathways contributes to the symptoms of the illness. [18F] **fallypride** PET allows for the in vivo quantification of D2/D3 receptor availability, providing insights into potential alterations in receptor density and occupancy by antipsychotic medications. Research using [18F] **fallypride** has explored differences in dopamine receptor binding between patients with schizophrenia and healthy controls, the relationship between receptor binding and clinical symptoms, and the receptor occupancy of various antipsychotic treatments. [2][4][5]

Studies have reported alterations in D2/D3 receptor binding in both striatal and extrastriatal regions in individuals with schizophrenia.[2][5] For instance, some studies have found elevated



D2/D3 receptor levels in the striatum of patients with schizophrenia.[2] Conversely, other research has indicated reduced D2/D3 receptor availability in extrastriatal regions such as the thalamus, amygdala, cingulate gyrus, and temporal cortices in drug-naïve patients.[6][7] These findings highlight the complex and region-specific nature of dopamine dysregulation in schizophrenia.

## **Quantitative Data Summary**

The following tables summarize quantitative data on [18F]**fallypride** binding potential (BP\_ND\_) in various brain regions from studies comparing patients with schizophrenia to healthy controls. BP ND is a measure of the density of available neuroreceptors.

Table 1: Striatal Dopamine D2/D3 Receptor Binding Potential (BP\_ND\_)

| Brain<br>Regio<br>n                     | Patie<br>nt<br>Grou<br>p | N  | Mean<br>BP_N<br>D_ | Stand<br>ard<br>Devia<br>tion | Healt<br>hy<br>Contr<br>ols | N  | Mean<br>BP_N<br>D_ | Stand<br>ard<br>Devia<br>tion | Refer<br>ence |
|-----------------------------------------|--------------------------|----|--------------------|-------------------------------|-----------------------------|----|--------------------|-------------------------------|---------------|
| Post-<br>commi<br>ssural<br>Cauda<br>te | Schizo<br>phreni<br>a    | 21 | 28.7               | 6.8                           | Health<br>Y                 | 22 | 25.3               | 4.3                           | [2][5]        |
| Whole<br>Striatu<br>m                   | Schizo<br>phreni<br>a    | 16 | 20.2               | 4.2                           | Health<br>y                 | 22 | 19.5               | 2.9                           | [8]           |
| Dorsal<br>Cauda<br>te                   | Schizo<br>phreni<br>a    | 16 | 18.8               | 4.1                           | Health<br>y                 | 22 | 18.3               | 3.1                           | [8]           |

Table 2: Extrastriatal Dopamine D2/D3 Receptor Binding Potential (BP\_ND\_)



| Brain<br>Regio<br>n                     | Patie<br>nt<br>Grou<br>p | N  | Mean<br>BP_N<br>D_ | Stand<br>ard<br>Devia<br>tion | Healt<br>hy<br>Contr<br>ols | N  | Mean<br>BP_N<br>D_ | Stand<br>ard<br>Devia<br>tion | Refer<br>ence |
|-----------------------------------------|--------------------------|----|--------------------|-------------------------------|-----------------------------|----|--------------------|-------------------------------|---------------|
| Thala<br>mus                            | Schizo<br>phreni<br>a    | 21 | 2.9                | 0.7                           | Health<br>y                 | 22 | 2.6                | 0.4                           | [2][5]        |
| Uncus                                   | Schizo<br>phreni<br>a    | 21 | 1.8                | 0.5                           | Health<br>y                 | 22 | 2.1                | 0.7                           | [2][5]        |
| Amygd<br>ala                            | Schizo<br>phreni<br>a    | 16 | 1.9                | 0.4                           | Health<br>y                 | 22 | 2.0                | 0.4                           | [8]           |
| Thala<br>mus                            | Schizo<br>phreni<br>a    | 16 | 2.2                | 0.5                           | Health<br>y                 | 22 | 2.1                | 0.3                           | [8]           |
| Left<br>Medial<br>Dorsal<br>Nucleu<br>s | Schizo<br>phreni<br>a    | 15 | -                  | -                             | Health<br>y                 | 15 | -                  | -                             | [6]           |
| Left<br>Pulvin<br>ar                    | Schizo<br>phreni<br>a    | 15 | -                  | -                             | Health<br>y                 | 15 | -                  | -                             | [6]           |

Note: Some studies report percentage differences rather than absolute BP\_ND\_ values. For example, one study reported a decrease of 21.6% in the left medial dorsal nucleus and 27.2% in the left pulvinar in patients with schizophrenia compared to controls.[6]

## **Experimental Protocols**

This section outlines a typical experimental protocol for an [18F]**fallypride** PET imaging study in schizophrenia research, synthesized from multiple sources.



#### **Radiotracer Synthesis and Quality Control**

- Synthesis: [18F]fallypride is typically synthesized via nucleophilic substitution. The
  precursor, tosyl-fallypride, is reacted with [18F]fluoride. The reaction is carried out in
  acetonitrile with a catalyst such as Kryptofix 2.2.2 and potassium carbonate at an elevated
  temperature.[2][9]
- Purification: The crude product is purified using high-performance liquid chromatography (HPLC).
- Quality Control: The final product should be tested for radiochemical purity (typically >95%), specific activity (typically >1 Ci/µmol), and sterility before injection.[10]

### **Subject Preparation**

- Inclusion/Exclusion Criteria: Participants are carefully screened. Patients should meet DSM criteria for schizophrenia. Healthy controls should be free from any major psychiatric or neurological disorders. Exclusion criteria often include substance abuse, significant medical conditions, and contraindications for MRI or PET scans.[2]
- Medication Washout: For studies investigating baseline receptor levels, patients may undergo a washout period from antipsychotic medications, with the duration depending on the specific drug and study protocol. This should be done under close medical supervision.
   [2]
- Informed Consent: All participants must provide written informed consent after a thorough explanation of the study procedures and potential risks.[2]
- Pre-scan Instructions: Subjects are typically instructed to fast for a certain period before the scan to ensure stable physiological conditions.

#### **PET Image Acquisition**

- Scanner: Imaging is performed using a high-resolution PET scanner.
- Radiotracer Injection: A bolus injection of [18F]fallypride (typically 3.7–7.4 mCi) is administered intravenously.[4]



- Dynamic Scanning: Dynamic emission data are acquired for a prolonged period, often up to 240 minutes, to allow for the radiotracer to reach equilibrium in both striatal and extrastriatal regions.[2][11] The acquisition is often divided into multiple frames of increasing duration.[2]
   Some protocols may include breaks for patient comfort.[2]
- Attenuation Correction: A transmission scan (e.g., using a 68Ge source) or a CT scan is performed for attenuation correction of the PET data.[11]
- Head Motion Correction: Head movement is minimized using a head holder or other fixation devices, and motion correction algorithms are applied during data processing.[11]

#### **Structural Imaging (MRI)**

- Purpose: A high-resolution T1-weighted MRI scan is acquired for each subject.
- Application: The MRI provides anatomical information for accurate region of interest (ROI)
   delineation and co-registration with the PET data.[2]

### **Data Analysis**

- Image Co-registration: The dynamic PET images are co-registered to the individual's MRI scan.[2]
- Region of Interest (ROI) Delineation: ROIs for striatal (e.g., caudate, putamen) and extrastriatal (e.g., thalamus, amygdala, cortical regions) areas are manually drawn or automatically defined on the subject's MRI.[2]
- Time-Activity Curves (TACs): TACs, which represent the concentration of the radiotracer over time, are generated for each ROI.
- Kinetic Modeling: The TACs are analyzed using kinetic models to quantify D2/D3 receptor binding. Common models include:
  - Two-Tissue Compartment Model (2TCM): This model requires an arterial input function, obtained through arterial blood sampling, to provide absolute quantification of binding parameters.[2][5]



- Reference Tissue Models (e.g., Simplified Reference Tissue Model SRTM): These
  models use a reference region with a negligible density of D2/D3 receptors (e.g., the
  cerebellum) to estimate the non-displaceable binding, thus avoiding the need for arterial
  cannulation.[12] The outcome measure is the binding potential relative to the nondisplaceable uptake (BP\_ND\_).[4]
- Partial Volume Correction: Correction for partial volume effects, which can lead to underestimation of activity in small brain structures, is often applied to improve the accuracy of the quantitative data.[2]
- Statistical Analysis: Statistical methods are used to compare BP\_ND\_ values between
  patient and control groups and to assess correlations between receptor binding and clinical
  variables.

# Visualizations Dopamine D2/D3 Receptor Signaling Pathway



Click to download full resolution via product page

Caption: Dopamine D2/D3 receptor signaling and the action of [18F]fallypride.

### Experimental Workflow for [18F]fallypride PET Study









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Fallypride Wikipedia [en.wikipedia.org]
- 2. Striatal and extrastriatal dopamine D2/D3 receptors in schizophrenia evaluated with [18F]fallypride PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET technology for drug development in psychiatry PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-Fallypride binding potential in patients with schizophrenia compared to healthy controls PMC [pmc.ncbi.nlm.nih.gov]
- 5. Striatal and extrastriatal dopamine D2/D3 receptors in schizophrenia evaluated with [18F]fallypride positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D2/D3 dopamine receptor binding with [F-18]fallypride in thalamus and cortex of patients with schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]







- 7. 18F-fallypride binding potential in patients with schizophrenia compared to healthy controls PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Synthesis and biological evaluation of 18F-Norfallypride in the rodent brain using PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved synthesis of [18F] fallypride and characterization of a Huntington's disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors PMC [pmc.ncbi.nlm.nih.gov]
- 11. The applicability of SRTM in [18F]fallypride PET investigations: impact of scan durations
   PMC [pmc.ncbi.nlm.nih.gov]
- 12. [18F]fallypride characterization of striatal and extrastriatal D2/3 receptors in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: [18F]fallypride PET Imaging in Schizophrenia Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043967#18f-fallypride-pet-imaging-in-schizophrenia-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com